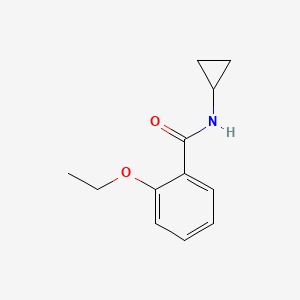

N-cyclopropyl-2-ethoxybenzamide

Description

N-Cyclopropyl-2-ethoxybenzamide is a benzamide derivative characterized by a cyclopropyl substituent on the amide nitrogen and an ethoxy group at the ortho position of the benzamide aromatic ring. Benzamides, in general, are a class of compounds with diverse applications in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

N-cyclopropyl-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-6-4-3-5-10(11)12(14)13-9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYYRINHHHZYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358330 | |

| Record name | N-cyclopropyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560080-55-9 | |

| Record name | N-cyclopropyl-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Esterification: 2-ethoxybenzoic acid is first converted to its corresponding ester using an alcohol (e.g., ethanol) and an acid catalyst.

Amidation: The ester is then reacted with cyclopropylamine in the presence of a coupling agent (e.g., EDCI or DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

Reduction: Formation of N-cyclopropyl-2-ethoxybenzylamine.

Substitution: Formation of substituted benzamides, such as 4-bromo-N-cyclopropyl-2-ethoxybenzamide.

Scientific Research Applications

N-cyclopropyl-2-ethoxybenzamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-cyclopropyl-2-ethoxybenzamide with structurally analogous benzamides, based on substituents, molecular weights, and available

*Hypothetical calculation based on substituents.

Functional Group Impact on Properties

- 2-Ethoxy Substituent : The ethoxy group at the ortho position may improve solubility in polar solvents compared to unsubstituted benzamides, as seen in other 2-alkoxybenzamides .

Research Findings and Limitations

- Key Insights : Substituents on benzamides critically influence solubility, stability, and bioactivity. For example, bulky groups like cyclopropyl may enhance target selectivity but reduce synthetic accessibility.

- Data Limitations : Ecological and chronic toxicity data are absent for most analogues, including this compound .

- Future Directions : Comparative studies using HPLC-based glycan analysis (as referenced in glycan research ) could elucidate interactions of benzamides with biological targets.

Biological Activity

N-cyclopropyl-2-ethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclopropyl group attached to the nitrogen of the amide and an ethoxy group on the benzene ring. This unique structure contributes to its distinct chemical properties, influencing its biological activity.

Synthesis Pathways:

The synthesis of this compound typically involves several steps, including:

- Oxidation: Leading to the formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

- Reduction: Resulting in N-cyclopropyl-2-ethoxybenzylamine.

- Substitution Reactions: Producing various substituted benzamides, which can enhance biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, potentially making it a candidate for developing new antibiotics. The compound's ability to bind selectively to certain enzymes or receptors may modulate their activity, contributing to its antimicrobial effects.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models. This mechanism is crucial for conditions characterized by chronic inflammation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The presence of both cyclopropyl and ethoxy groups enhances its binding affinity and selectivity towards these targets, which include:

- Enzymes: Potentially inhibiting their activity.

- Receptors: Modulating their signaling pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Bacterial Assay | Demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 25 µM. |

| Study 2 | Anti-inflammatory Model | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at 50 µM concentration. |

| Study 3 | Cytotoxicity Assay | Showed selective cytotoxicity towards cancer cell lines (MCF-7) with an IC50 value of 30 µM. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.